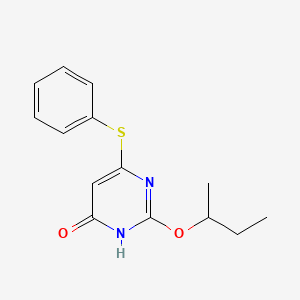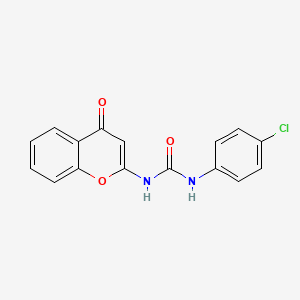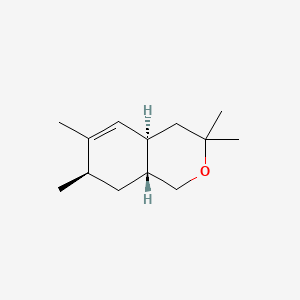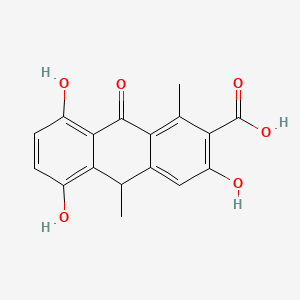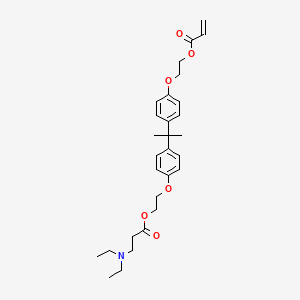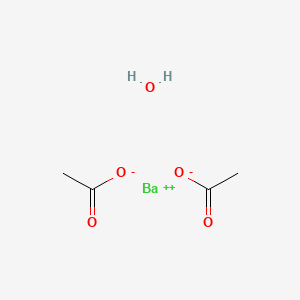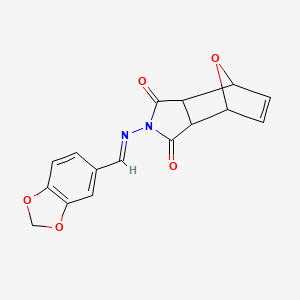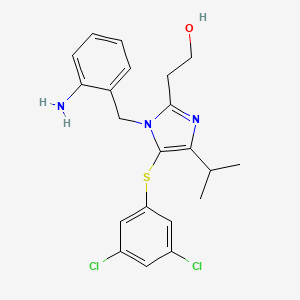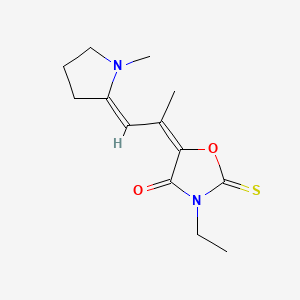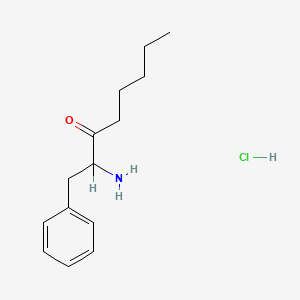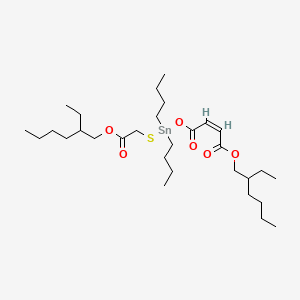
2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate is a complex organotin compound with the molecular formula C30H56O6SSn and a molecular weight of 663.537 g/mol . This compound is characterized by its unique structure, which includes a stannane (tin) center bonded to various organic groups. It is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate typically involves the reaction of dibutyltin oxide with this compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation and recrystallization to achieve high purity levels. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin center can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different organic groups attached to the tin center .
Scientific Research Applications
2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The tin center plays a crucial role in these interactions, facilitating the formation of complexes with biomolecules. These interactions can modulate various biochemical pathways, leading to the
Properties
CAS No. |
81034-75-5 |
|---|---|
Molecular Formula |
C30H56O6SSn |
Molecular Weight |
663.5 g/mol |
IUPAC Name |
4-O-[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4.C10H20O2S.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;; |
InChI Key |
HFPYHAMWCNWPNN-LIIRSGIESA-L |
Isomeric SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)

